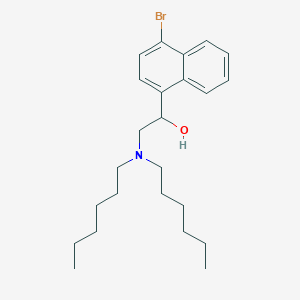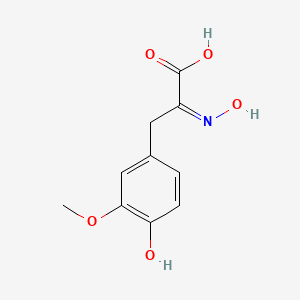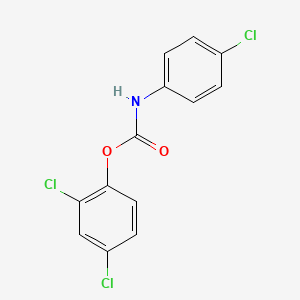
7-O-Methylquercetin-3-O-galactoside-6''-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is a flavonoid-3-O-glycoside, a class of compounds known for their diverse biological activities. This compound is characterized by its complex structure, which includes a quercetin backbone with methyl, galactoside, and rhamnoside groups attached . It is part of the larger family of flavonoids, which are widely studied for their potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside typically involves multiple steps, starting with the methylation of quercetin. This is followed by glycosylation reactions to attach the galactoside and rhamnoside groups. Common reagents used in these reactions include methyl iodide for methylation and glycosyl donors such as galactose and rhamnose derivatives .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the glycosylated flavonoid. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, thereby exerting skin-whitening effects . Additionally, it can interact with transcription factors and kinases to regulate gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycosylated flavonoids such as:
Isorhamnetin: Another O-methylated flavonoid with similar biological activities.
Kaempferol 3-O-galactoside, 7-O-rhamnoside: A flavonoid with a similar glycosylation pattern.
Uniqueness
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is unique due to its specific combination of methylation and glycosylation, which can influence its solubility, stability, and biological activity. This unique structure may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to other similar compounds .
Properties
Molecular Formula |
C34H42O20 |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
3-[6-[[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3 |
InChI Key |
NMGVHLDIHNFGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
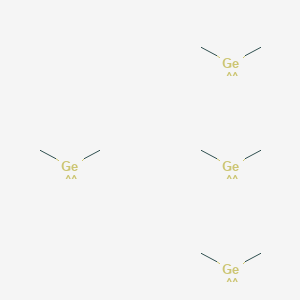
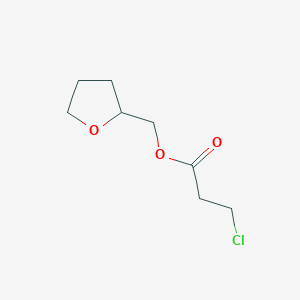
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
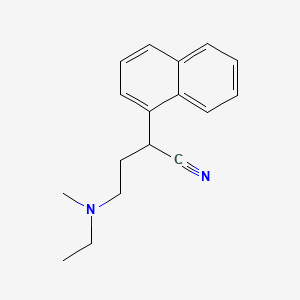
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
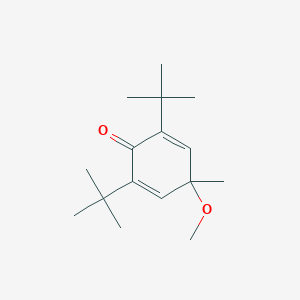
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
